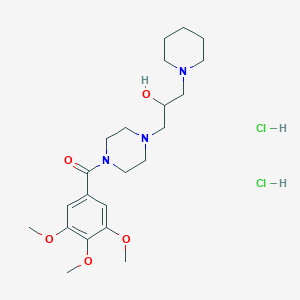

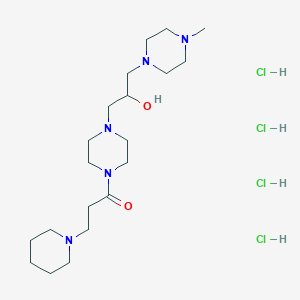

1-(3,4,5-Trimethoxybenzoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Bhsar-sp implique l'incorporation de résidus d'acides aminés spécifiques dans la chaîne peptidique. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique en phase solide : Cette méthode est utilisée pour assembler la chaîne peptidique en ajoutant séquentiellement des acides aminés protégés à un support solide.

Clivage et déprotection : Le peptide est clivé du support solide et les groupes protecteurs sont éliminés pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de Bhsar-sp suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Des techniques avancées telles que les synthétiseurs de peptides automatisés et la chromatographie à grande échelle sont employées pour garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions

Bhsar-sp subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine dans Bhsar-sp peut être oxydé pour former de la méthionine sulfoxyde.

Réduction : La forme oxydée peut être réduite en méthionine à l'aide d'agents réducteurs.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants sont utilisés dans des conditions douces pour oxyder la méthionine.

Réduction : Des agents réducteurs tels que le dithiothréitol ou la tris(2-carboxyéthyl)phosphine sont utilisés pour réduire la méthionine sulfoxyde en méthionine.

Principaux produits formés

Oxydation : Peptides contenant de la méthionine sulfoxyde.

Réduction : Peptides contenant de la méthionine.

Substitution : Peptides avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

Bhsar-sp a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé pour étudier la structure et la fonction des récepteurs de la neurokinine et leurs interactions avec les ligands.

Biologie : Employé dans la recherche sur la neurotransmission, la perception de la douleur et les réponses inflammatoires.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que la douleur chronique, la dépression et l'anxiété.

Mécanisme d'action

Bhsar-sp exerce ses effets en se liant aux récepteurs de la neurokinine 1, qui sont des récepteurs couplés aux protéines G impliqués dans divers processus physiologiques. Lors de la liaison, Bhsar-sp active le récepteur, ce qui entraîne l'activation de voies de signalisation en aval telles que la voie de la phospholipase C. Cela entraîne la libération de calcium intracellulaire et l'activation de la protéine kinase C, conduisant finalement à diverses réponses cellulaires .

Applications De Recherche Scientifique

Bhsar-sp has a wide range of applications in scientific research, including:

Chemistry: Used to study the structure and function of neurokinin receptors and their interactions with ligands.

Biology: Employed in research on neurotransmission, pain perception, and inflammatory responses.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, depression, and anxiety.

Industry: Utilized in the development of new drugs and therapeutic agents targeting neurokinin receptors.

Mécanisme D'action

Bhsar-sp exerts its effects by binding to neurokinin 1 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding, Bhsar-sp activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C pathway. This results in the release of intracellular calcium and the activation of protein kinase C, ultimately leading to various cellular responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Neurokinine A : Un autre agoniste des récepteurs de la neurokinine avec une séquence d'acides aminés différente.

Neurokinine B : Un agoniste des récepteurs de la neurokinine avec des activités biologiques distinctes.

Substance P : Un agoniste des récepteurs de la neurokinine d'origine naturelle avec une structure similaire à Bhsar-sp.

Unicité

Bhsar-sp est unique en raison de sa forte affinité et de sa sélectivité pour les récepteurs de la neurokinine 1. Sa nature synthétique permet des modifications précises pour étudier les relations structure-activité et les fonctions des récepteurs. Cela fait de Bhsar-sp un outil précieux dans la recherche fondamentale et appliquée .

Propriétés

Numéro CAS |

109376-99-0 |

|---|---|

Formule moléculaire |

C22H37Cl2N3O5 |

Poids moléculaire |

494.4 g/mol |

Nom IUPAC |

[4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;dihydrochloride |

InChI |

InChI=1S/C22H35N3O5.2ClH/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)25-11-9-24(10-12-25)16-18(26)15-23-7-5-4-6-8-23;;/h13-14,18,26H,4-12,15-16H2,1-3H3;2*1H |

Clé InChI |

RNCIGVXVAMLMII-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC(CN3CCCCC3)O.Cl.Cl |

Synonymes |

alpha-(1-Piperidinylmethyl)-4-(3,4,5-trimethoxybenzoyl)-1-piperazineet hanol dihydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)